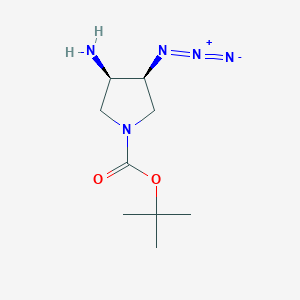
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azide, amino, and carboxylate ester groups would significantly influence its structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azide group is known for its high reactivity and can participate in various reactions such as reduction to amines or reaction with alkynes to form triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all play a role in determining properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
The mechanism of action of tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The azido group can undergo a variety of reactions, including cycloadditions and click chemistry, which makes it a versatile molecule for the synthesis of complex compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of tert-butyl (this compound)-3-amino-4-azidopyrrolidine-1-carboxylate. However, it is expected to have low toxicity and be relatively stable under normal laboratory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate is its versatility in chemical reactions. It can be used as a building block for the synthesis of a wide range of compounds, making it useful in various fields of research. Another advantage is its relatively low toxicity and stability under normal laboratory conditions.
One limitation of tert-butyl (this compound)-3-amino-4-azidopyrrolidine-1-carboxylate is its cost, which may limit its use in some research projects. It is also important to handle the compound with care, as the azido group can be explosive under certain conditions.
Future Directions
There are several future directions for research involving tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate. One area of interest is in the development of new bioactive compounds using tert-butyl (this compound)-3-amino-4-azidopyrrolidine-1-carboxylate as a building block. This could lead to the discovery of new drugs for the treatment of various diseases.
Another area of research is in the development of new materials using tert-butyl (this compound)-3-amino-4-azidopyrrolidine-1-carboxylate as a precursor. This could lead to the development of new materials with unique properties, such as improved drug delivery systems.
Overall, tert-butyl (this compound)-3-amino-4-azidopyrrolidine-1-carboxylate is a versatile compound with potential applications in various fields of scientific research. Its unique chemical properties make it a valuable building block for the synthesis of complex compounds, and its low toxicity and stability make it relatively safe to handle in the laboratory. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate involves the reaction of tert-butyl (this compound)-3-amino-4-chloropyrrolidine-1-carboxylate with sodium azide in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (1). The reaction is typically carried out under reflux conditions for several hours to yield the desired product. The purity of the compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
Tert-butyl (Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate)-3-amino-4-azidopyrrolidine-1-carboxylate has potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where it can be used as a building block for the synthesis of bioactive compounds. For example, it has been used to synthesize inhibitors of protein tyrosine phosphatases (PTPs) (2), which are important targets for the treatment of cancer and other diseases.
Another area of research where tert-butyl (this compound)-3-amino-4-azidopyrrolidine-1-carboxylate has been used is in the field of materials science. It has been used as a precursor for the synthesis of functionalized polymers and dendrimers (3), which have potential applications in drug delivery and other biomedical applications.
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)14-4-6(10)7(5-14)12-13-11/h6-7H,4-5,10H2,1-3H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCSYDVFLZCKDJ-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2396822.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2396824.png)
![(2-chloro-6-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2396826.png)
![3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2396831.png)
![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2396837.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)

